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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-bromo-1-

nitrobenzene

Cat. No.: B022723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of benzyloxy bromo

nitrobenzene, compounds of interest in synthetic organic chemistry and drug discovery. The

strategic placement of benzyloxy, bromo, and nitro functionalities on a benzene ring offers a

scaffold for diverse chemical modifications, making these isomers valuable intermediates in the

development of novel therapeutic agents. This document details the synthetic pathways,

physicochemical properties, and analytical characterization of these isomers, presenting data

in a clear and accessible format for laboratory applications.

Introduction to Benzyloxy Bromo Nitrobenzene
Isomers
The isomers of benzyloxy bromo nitrobenzene are a class of aromatic compounds with the

general formula C₁₃H₁₀BrNO₃. The benzene ring is substituted with a benzyloxy group (-

OCH₂C₆H₅), a bromine atom (-Br), and a nitro group (-NO₂). The relative positions of these

three substituents give rise to a number of constitutional isomers, each with unique chemical

and physical properties. The interplay of the electron-donating benzyloxy group and the

electron-withdrawing nitro and bromo groups significantly influences the reactivity and potential

biological activity of these molecules. Understanding the synthesis and properties of each

isomer is crucial for their effective utilization in medicinal chemistry and materials science.
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Positional Isomerism
The benzene ring offers six positions for substitution. With three different substituents, a

considerable number of positional isomers are possible. The naming of these isomers

systematically indicates the position of each substituent on the benzene ring. For instance, in

"2-(Benzyloxy)-1-bromo-3-nitrobenzene," the substituents are located at positions 2, 1, and 3,

respectively.

Below is a diagram illustrating the core chemical structure and the concept of positional

isomerism for benzyloxy bromo nitrobenzene.

Caption: General structure of a substituted benzene ring, illustrating the potential positions for

the benzyloxy, bromo, and nitro groups.

Physicochemical Properties of Identified Isomers
The following table summarizes the available physicochemical data for some of the identified

isomers of benzyloxy bromo nitrobenzene. It is important to note that for many isomers,

experimental data is limited, and some values are predicted based on computational models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Name

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Physical
Form

1-

(Benzyloxy)-4

-bromo-2-

nitrobenzene

4-Bromo-2-

nitro-1-

(phenylmetho

xy)benzene

383868-64-2 C₁₃H₁₀BrNO₃ 308.13 Not Available

2-

(Benzyloxy)-1

-bromo-3-

nitrobenzene

1-Bromo-3-

nitro-2-

(phenylmetho

xy)benzene

688363-79-3 C₁₃H₁₀BrNO₃ 308.13 Solid

1-

(Benzyloxy)-2

-bromo-4-

nitrobenzene

2-Bromo-4-

nitro-1-

(phenylmetho

xy)benzene

191602-86-5 C₁₃H₁₀BrNO₃ 308.13 Not Available

1-

(Benzyloxy)-3

-bromo-5-

nitrobenzene

1-

(Benzyloxy)-3

-bromo-5-

nitrobenzene

128923-99-9 C₁₃H₁₀BrNO₃ 308.13 Not Available

Synthetic Strategies
The synthesis of benzyloxy bromo nitrobenzene isomers can be approached through several

strategic pathways, primarily involving Williamson ether synthesis, electrophilic aromatic

substitution (nitration and bromination). The choice of the synthetic route depends on the

desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis of these isomers is depicted below.
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Route A: Williamson Ether Synthesis

Route B: Electrophilic Aromatic Substitution
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Caption: General synthetic strategies for the preparation of benzyloxy bromo nitrobenzene

isomers.

Key Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of the target isomers.

The following sections provide generalized protocols for the key reactions involved.

Researchers should adapt these methods based on the specific reactivity of the chosen

starting materials and the desired isomer.
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1. Williamson Ether Synthesis of Benzyloxy Bromo Nitrobenzene Isomers

This method is suitable for the synthesis of benzyloxy bromo nitrobenzene isomers starting

from the corresponding bromo nitro phenol.

Materials:

Appropriate bromo nitro phenol isomer

Benzyl bromide or benzyl chloride

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Anhydrous N,N-dimethylformamide (DMF) or acetone

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the bromo nitro phenol isomer in anhydrous DMF or acetone, add

anhydrous potassium carbonate (1.5-2.0 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction

mixture.

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC).

After completion of the reaction (typically 4-12 hours), cool the mixture to room

temperature.

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate).

2. Nitration of Benzyloxy Bromobenzene Isomers

This protocol describes the introduction of a nitro group onto a benzyloxy bromobenzene

isomer. The regioselectivity of the nitration is directed by the existing benzyloxy and bromo

substituents.

Materials:

Appropriate benzyloxy bromobenzene isomer

Concentrated nitric acid (HNO₃)

Concentrated sulfuric acid (H₂SO₄)

Dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

Slowly add the benzyloxy bromobenzene isomer to the cooled sulfuric acid while

maintaining the temperature below 5 °C.

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid

to concentrated sulfuric acid, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the benzyloxy bromobenzene isomer,

keeping the reaction temperature below 10 °C.

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-3 hours, monitoring

the progress by TLC.

Carefully pour the reaction mixture onto crushed ice.

Extract the product with dichloromethane.

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

3. Bromination of Benzyloxy Nitrobenzene Isomers

This protocol is for the introduction of a bromine atom onto a benzyloxy nitrobenzene isomer.

The position of bromination is influenced by the directing effects of the benzyloxy and nitro

groups.

Materials:

Appropriate benzyloxy nitrobenzene isomer

N-Bromosuccinimide (NBS) or Bromine (Br₂)

Anhydrous iron(III) bromide (FeBr₃) (if using Br₂)

Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

AIBN (azobisisobutyronitrile) (optional, for radical bromination)

Aqueous sodium thiosulfate solution
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NBS):

Dissolve the benzyloxy nitrobenzene isomer in carbon tetrachloride or dichloromethane.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

Reflux the mixture and monitor the reaction by TLC.

After completion, cool the reaction mixture and filter off the succinimide.

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Spectroscopic Data and Characterization
The structural elucidation of the synthesized isomers relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Spectroscopic Data for 1-(Benzyloxy)-4-bromo-2-nitrobenzene (Predicted/Typical):
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Technique Data

¹H NMR

δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, 1H,

Ar-H), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H),

5.20 (s, 2H, OCH₂)

¹³C NMR
δ 155.0, 140.0, 136.0, 130.0, 129.0, 128.5,

128.0, 125.0, 115.0, 114.0, 71.0

IR (cm⁻¹)
3100-3000 (Ar C-H), 1520 & 1340 (NO₂ stretch),

1250 (Ar-O stretch), 1050 (C-Br stretch)

MS (m/z)
307/309 (M⁺, M⁺+2 for Br isotopes), 91 (C₇H₇⁺,

tropylium ion)

Applications in Drug Development
The benzyloxy bromo nitrobenzene scaffold is a versatile starting point for the synthesis of

more complex molecules with potential therapeutic applications. The functional groups present

allow for a variety of chemical transformations:

Nitro Group Reduction: The nitro group can be readily reduced to an amine, which is a key

functional group in many biologically active compounds and can be further derivatized to

form amides, sulfonamides, or participate in reductive amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for

various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination,

allowing for the introduction of diverse aryl, alkyl, or amino substituents. This is a powerful

strategy for building molecular complexity and exploring structure-activity relationships

(SAR).

Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected to reveal a phenol,

which can then be used for further functionalization or as a key pharmacophoric element.

The strategic combination of these transformations on the benzyloxy bromo nitrobenzene core

allows for the rapid generation of compound libraries for high-throughput screening in drug

discovery programs.
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Conclusion
This technical guide has provided a detailed overview of the isomers of benzyloxy bromo

nitrobenzene, covering their synthesis, physicochemical properties, and potential applications

in drug development. The presented experimental protocols and data tables are intended to

serve as a valuable resource for researchers and scientists working in the field of organic and

medicinal chemistry. Further exploration and experimental validation of the synthetic routes and

biological activities of these versatile compounds are encouraged to unlock their full potential in

the quest for novel therapeutics.

To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of
Benzyloxy Bromo Nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022723#isomers-of-benzyloxy-bromo-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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